molecular formula C14H11F3O4S B6384910 5-(4-Methylsulfonylphenyl)-3-trifluoromethoxyphenol CAS No. 1262004-64-7

5-(4-Methylsulfonylphenyl)-3-trifluoromethoxyphenol

Cat. No.: B6384910
CAS No.: 1262004-64-7
M. Wt: 332.30 g/mol
InChI Key: UNYANWZOPUSBHW-UHFFFAOYSA-N
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Description

5-(4-Methylsulfonylphenyl)-3-trifluoromethoxyphenol: is an organic compound characterized by the presence of a methylsulfonyl group attached to a phenyl ring, and a trifluoromethoxy group attached to another phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Methylsulfonylphenyl)-3-trifluoromethoxyphenol typically involves multiple steps, including the introduction of the methylsulfonyl and trifluoromethoxy groups to the phenyl rings. Common synthetic routes may involve:

    Nucleophilic substitution reactions: to introduce the trifluoromethoxy group.

    Electrophilic aromatic substitution reactions: to attach the methylsulfonyl group.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions (temperature, pressure, and solvent choice) is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the trifluoromethoxy group, potentially converting it to a hydroxyl group.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of the phenyl rings.

Common Reagents and Conditions:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Catalysts: Palladium or platinum catalysts for substitution reactions.

Major Products:

    Oxidation products: Sulfone derivatives.

    Reduction products: Hydroxyl derivatives.

    Substitution products: Various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of certain processes.

    Material Science: It can be incorporated into polymers to modify their properties, such as thermal stability and mechanical strength.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Antimicrobial Agents: It has potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.

Industry:

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Coatings and Adhesives: Its incorporation can improve the performance of coatings and adhesives.

Mechanism of Action

The mechanism of action of 5-(4-Methylsulfonylphenyl)-3-trifluoromethoxyphenol involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity to these targets, while the methylsulfonyl group can influence its solubility and stability. The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

Comparison with Similar Compounds

    4-Methylsulfonylphenyl derivatives: Compounds with similar methylsulfonyl groups but different substituents on the phenyl ring.

    Trifluoromethoxyphenol derivatives: Compounds with the trifluoromethoxy group but different substituents on the phenyl ring.

Uniqueness:

    Enhanced Binding Affinity: The combination of the trifluoromethoxy and methylsulfonyl groups can provide enhanced binding affinity to molecular targets compared to compounds with only one of these groups.

    Versatility: The compound’s structure allows for various chemical modifications, making it versatile for different applications.

Properties

IUPAC Name

3-(4-methylsulfonylphenyl)-5-(trifluoromethoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3O4S/c1-22(19,20)13-4-2-9(3-5-13)10-6-11(18)8-12(7-10)21-14(15,16)17/h2-8,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNYANWZOPUSBHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)OC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00686727
Record name 4'-(Methanesulfonyl)-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262004-64-7
Record name 4'-(Methanesulfonyl)-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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